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Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides in-depth troubleshooting advice, frequently asked questions,

and detailed protocols for assessing and enhancing the metabolic stability of pyrrolidine-

containing compounds in liver microsomes. The pyrrolidine ring, a common scaffold in modern

therapeutics, offers significant advantages in exploring chemical space but can present

metabolic challenges.[1][2] This resource is designed to help you navigate these challenges

effectively.

Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the metabolism of pyrrolidine

derivatives.

Q1: Why is metabolic stability in liver microsomes a critical parameter in drug discovery?

Metabolic stability is a crucial factor in determining a drug's pharmacokinetic profile, specifically

its half-life and oral bioavailability. Compounds that are rapidly metabolized by liver microsomes

are often cleared from the body too quickly to achieve a therapeutic effect, necessitating higher
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or more frequent doses. Assessing stability early in the discovery process allows for structural

modifications to improve drug-like properties.[3][4]

Q2: What are the primary metabolic pathways for pyrrolidine derivatives in liver microsomes?

The metabolism of pyrrolidine rings is primarily mediated by Cytochrome P450 (CYP) enzymes.

[5][6][7] The most common metabolic transformations include:

C-Hydroxylation: Oxidation of a carbon atom on the pyrrolidine ring, often at the position

adjacent (alpha) to the nitrogen atom.[8][9][10] This can lead to the formation of unstable

intermediates.

N-Dealkylation: If the pyrrolidine nitrogen is substituted, the alkyl group can be removed.[9]

[10][11] This process is also initiated by hydroxylation of the carbon alpha to the nitrogen.[9]

[10]

N-Oxidation: Direct oxidation of the nitrogen atom to form an N-oxide, which is often a

detoxification pathway.[12][13]

Ring Opening: In some cases, oxidation can lead to the opening of the pyrrolidine ring,

forming various reactive intermediates.[14]

Q3: Which Cytochrome P450 isozymes are most commonly involved in the metabolism of

pyrrolidine derivatives?

While multiple CYP isozymes can be involved, members of the CYP3A family, such as

CYP3A4, are frequently implicated in the metabolism of nitrogen-containing heterocycles like

pyrrolidine.[15][16][17] However, the specific isozyme(s) involved will depend on the overall

structure of the molecule.

Q4: Can pyrrolidine derivatives form reactive metabolites?

Yes, the metabolic activation of the pyrrolidine ring can lead to the formation of reactive

intermediates, such as iminium ions.[2] These reactive species can covalently bind to proteins

and other macromolecules, which is a potential mechanism for toxicity.[15] It is important to

assess the potential for reactive metabolite formation during drug development.
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Part 2: Core Experimental Protocol: In Vitro Liver
Microsomal Stability Assay
This protocol provides a standardized workflow for determining the metabolic stability of a test

compound.

Objective:
To determine the rate of disappearance of a test compound when incubated with liver

microsomes and NADPH, a necessary cofactor for CYP enzyme activity.

Materials:
Pooled liver microsomes (human, rat, etc.)

Test compound stock solution (e.g., 10 mM in DMSO)

Phosphate buffer (e.g., 100 mM, pH 7.4)

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-

phosphate dehydrogenase) or NADPH stock solution

Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a

stable compound like warfarin)

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

96-well plates

Incubator/shaker (37°C)

LC-MS/MS system for analysis

Experimental Workflow Diagram
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Caption: Workflow for the in vitro liver microsomal stability assay.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b8125143/docs?utm_src=pdf-body-img#technical-support-center-enhancing-metabolic-stability-of-pyrrolidine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8125143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Procedure:
Prepare Working Solutions:

Dilute the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5

mg/mL).

Prepare the test compound and positive/negative controls in buffer at an intermediate

concentration. The final substrate concentration is typically 1 µM.

Pre-incubation:

In a 96-well plate, add the diluted microsomes and the compound working solution.

Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal

equilibrium.

Initiate the Reaction:

Add the NADPH solution to each well to start the metabolic reaction. The final volume

should be consistent across all wells.

For the T=0 time point, add the quenching solution before adding NADPH.

Incubation and Sampling:

Incubate the plate at 37°C with shaking.

At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective

wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

Sample Processing:

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

LC-MS/MS Analysis:

Transfer the supernatant to a new plate for analysis.
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Analyze the samples using a validated LC-MS/MS method to determine the peak area

ratio of the test compound to the internal standard.

Data Analysis:
Calculate Percent Remaining: Determine the percentage of the parent compound remaining

at each time point relative to the T=0 sample.

Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The

slope of the linear regression line (k) can be used to calculate the half-life: t½ = 0.693 / -k.

Calculate Intrinsic Clearance (Clint): Use the following equation: Clint (µL/min/mg protein) =

(0.693 / t½) * (incubation volume / mg microsomal protein)

Part 3: Troubleshooting Guide
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Problem Potential Cause(s) Recommended Solution(s)

High Variability Between

Replicates

- Inaccurate pipetting-

Incomplete mixing- Microsome

settling

- Use calibrated pipettes and

proper technique.- Ensure

thorough mixing after adding

each reagent.- Gently vortex

the microsomal stock solution

before pipetting.

Compound Disappears Too

Quickly (t½ < 5 min)

- Compound is highly

metabolized.- Incorrectly high

concentration of microsomes

or NADPH.

- Reduce the microsomal

protein concentration or

incubation time.- Verify the

concentrations of all stock

solutions.

No Metabolism Observed

(High % Remaining)

- Compound is very stable.-

Inactive microsomes or

NADPH.- Analytical method

issues (e.g., poor sensitivity).

- Run a positive control (e.g.,

verapamil) to confirm enzyme

activity.- Check the storage

conditions and expiration dates

of microsomes and NADPH.-

Optimize the LC-MS/MS

method for the test compound.

Non-linear Disappearance

Curve

- Enzyme saturation (if

substrate concentration is too

high).- Time-dependent

inhibition of CYP enzymes by

the compound.

- Lower the substrate

concentration to be well below

the Km.- Conduct a separate

time-dependent inhibition

assay if suspected.

Compound Peak Area

Increases Over Time

- Interference from a

metabolite with the same

mass.- Issues with the internal

standard.

- Check for isobaric

metabolites by running a full

scan MS.- Ensure the internal

standard is stable under assay

conditions and does not co-

elute.

Part 4: Strategies for Enhancing Metabolic Stability
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If a pyrrolidine-containing compound shows poor metabolic stability, several medicinal

chemistry strategies can be employed to block or slow down the metabolic pathways.

Diagram of Metabolic "Soft Spots" and Blocking
Strategies
Caption: Common strategies to improve the metabolic stability of pyrrolidine rings.

Key Strategies Explained:
Steric Hindrance: Introducing bulky groups, such as a methyl or gem-difluoro group, at or

near a metabolic "soft spot" (typically the carbons alpha to the nitrogen) can physically block

the CYP enzyme's active site from accessing the site of metabolism.[1][18]

Deuterium Substitution: Replacing a hydrogen atom with its heavier isotope, deuterium, at a

site of metabolism can slow down the rate of C-H bond cleavage due to the kinetic isotope

effect.[3][4] This can significantly increase the compound's half-life without drastically altering

its other properties.

Modulating Electronics: Adding electron-withdrawing groups (like fluorine) to the pyrrolidine

ring can decrease its electron density, making it less susceptible to oxidative metabolism.[8]

Reducing Lipophilicity: Often, highly lipophilic compounds are better substrates for CYP

enzymes. Introducing polar functional groups elsewhere in the molecule can reduce overall

lipophilicity and, as a result, decrease the rate of metabolism.[3][8]

Bioisosteric Replacement: In some cases, replacing the entire pyrrolidine ring with a more

stable heterocycle (e.g., a morpholine or azetidine ring) can be an effective strategy to

improve metabolic stability while retaining biological activity.[8][18]

It is important to note that blocking one metabolic pathway may lead to "metabolic switching,"

where the compound is then metabolized at a different site.[3] Therefore, an integrated

approach that considers multiple ADME (Absorption, Distribution, Metabolism, and Excretion)

properties is advisable.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751461/
https://www.nedmdg.org/wp-content/uploads/2019/10/AK_NEDMDG_2010_Final.pdf
https://www.researchgate.net/publication/353987018_Drug_Metabolic_Stability_in_Early_Drug_Discovery_to_Develop_Potential_Lead_Compounds
https://pubs.acs.org/doi/10.1021/jm300343m
https://www.nedmdg.org/wp-content/uploads/2019/10/AK_NEDMDG_2010_Final.pdf
https://pubs.acs.org/doi/10.1021/jm300343m
https://pubs.acs.org/doi/10.1021/jm300343m
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751461/
https://www.nedmdg.org/wp-content/uploads/2019/10/AK_NEDMDG_2010_Final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8125143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


F. Peter Guengerich. (2001). Common and uncommon cytochrome P450 reactions related to

metabolism and chemical toxicity. Chemical Research in Toxicology, 14, 611–650. [Link]

Xu, S., et al. (2005). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV

inhibitors by rat liver microsomes. Drug Metabolism and Disposition, 33(1), 110-117. [Link]

Hecker, L. I., et al. (1979). Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver

microsomes. Cancer Research, 39(7 Pt 1), 2679-86. [Link]

Shackleford, D. M., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition

for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(8), 2468–2481.

[Link]

Al-Iraqi, R. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of

Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

Lin, L. Y., et al. (2020). Urinary metabolites and metabolic pathways of three analogues of 1-

phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 38, 456–

472. [Link]

Kumar, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop

Potential Lead Compounds. Journal of Applied Pharmaceutical Science, 11(9), 001-012.

[Link]

Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report

summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews,

29(1-2), 413-580. [Link]

Mattocks, A. R. (1987). Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids

by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity. Chemico-Biological

Interactions, 63(2), 163-176. [Link]

Galbraith, S. J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal

of Medicinal Chemistry, 55(13), 5889–5900. [Link]

NEDMDG. (n.d.). Improving the decision-making process in the structural modification of

drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/tx0002583
https://dmd.aspetjournals.org/content/33/1/110
https://pubmed.ncbi.nlm.nih.gov/445471/
https://www.mmv.org/research-development/publications/cytochrome-p450-mediated-metabolism-and-cyp-inhibition-synthetic-peroxide-antimalarial-oz439
https://www.mdpi.com/1420-3049/26/7/1917
https://www.researchgate.net/publication/340450893_Urinary_metabolites_and_metabolic_pathways_of_three_analogues_of_1-phenyl-2-pyrrolidine-1-ylpentan-1-one_a-PVP_in_humans
https://japsonline.com/admin/php/uploads/3382_pdf.pdf
https://www.tandfonline.com/doi/abs/10.3109/03602539709037591
https://pubmed.ncbi.nlm.nih.gov/3664797/
https://pubs.acs.org/doi/10.1021/jm300481s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8125143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion Group. [Link]

Miranda, C. L., et al. (1991). Metabolic activation of pyrrolizidine alkaloids by human, rat and

avocado microsomes. Toxicology Letters, 58(1), 101-108. [Link]

Foti, R. S., & Wahlstrom, J. L. (2006). Cytochrome P450-mediated metabolism of haloperidol

and reduced haloperidol to pyridinium metabolites. Drug Metabolism and Disposition, 34(7),

1236-1243. [Link]

Dalvie, D., et al. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related

Liabilities in Drug Discovery. Chemical Research in Toxicology, 25(1), 11-32. [Link]

Al-Iraqi, R. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of

Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel

Biologically Active Compounds. Molecules, 27(19), 6203. [Link]

Gottschall, D. W., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of

some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III:

Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-73. [Link]

Wang, Y., et al. (2021). The molecular mechanism of P450-catalyzed amination of the

pyrrolidine derivative of lidocaine: insights from multiscale simulations. Catalysis Science &

Technology, 11(17), 5896-5905. [Link]

Luo, X., et al. (2025). Characterizing the in vitro metabolic features of seven α-

pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Archives

of Toxicology. [Link]

Al-Iraqi, R. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of

Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

Gottschall, D. W., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of

some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III:

Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-73. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.nedmdg.org/documents/Metabolic_Stability_White_Paper_Part_I_Final_Version.pdf
https://pubmed.ncbi.nlm.nih.gov/1926121/
https://pubmed.ncbi.nlm.nih.gov/16621921/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3263763/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038337/
https://www.mdpi.com/1420-3049/27/19/6203
https://pubmed.ncbi.nlm.nih.gov/3617511/
https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy01041k
https://www.researchgate.net/figure/Mechanism-of-N-dealkylation-metabolism_fig2_381180159
https://www.semanticscholar.org/paper/Metabolic-N-Dealkylation-and-N-Oxidation-as-of-the-Al-Iraqi/4122d16377317a421b585d8f6cc79e782e519208
https://pubmed.ncbi.nlm.nih.gov/3617511/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8125143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Iraqi, R. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of

Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2. img01.pharmablock.com [img01.pharmablock.com]

3. nedmdg.org [nedmdg.org]

4. researchgate.net [researchgate.net]

5. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of
lidocaine: insights from multiscale simulations - RSC Advances (RSC Publishing)
DOI:10.1039/D1RA04564D [pubs.rsc.org]

6. researchgate.net [researchgate.net]

7. pdf.benchchem.com [pdf.benchchem.com]

8. pubs.acs.org [pubs.acs.org]

9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino
Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

11. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino
Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Metabolic activation of pyrrolizidine alkaloids by human, rat and avocado microsomes -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic
microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of
the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-
labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33916172/
https://www.benchchem.com/product/b8125143?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://img01.pharmablock.com/pdf/guanwang/4_7.pdf
https://www.nedmdg.org/wp-content/uploads/2019/10/AK_NEDMDG_2010_Final.pdf
https://www.researchgate.net/publication/353987018_Drug_Metabolic_Stability_in_Early_Drug_Discovery_to_Develop_Potential_Lead_Compounds
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra04564d
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra04564d
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra04564d
https://www.researchgate.net/figure/Proposed-catalytic-mechanism-for-P450-catalyzed-amination-of-the-pyrrolidine-derivative_fig4_353929805
https://pdf.benchchem.com/12396/The_Role_of_Pyrrolidin_3_ol_d5_in_Modern_Metabolic_Studies_A_Technical_Guide.pdf
https://pubs.acs.org/doi/10.1021/jm300343m
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036657/
https://pdfs.semanticscholar.org/4f2e/3deb547d7c96acd94809260788c899748359.pdf
https://pubmed.ncbi.nlm.nih.gov/33805491/
https://pubmed.ncbi.nlm.nih.gov/33805491/
https://pubmed.ncbi.nlm.nih.gov/8896199/
https://pubmed.ncbi.nlm.nih.gov/8896199/
https://pubmed.ncbi.nlm.nih.gov/6825198/
https://pubmed.ncbi.nlm.nih.gov/6825198/
https://pubmed.ncbi.nlm.nih.gov/3604261/
https://pubmed.ncbi.nlm.nih.gov/3604261/
https://pubmed.ncbi.nlm.nih.gov/3604261/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8125143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver
microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to
pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide
Antimalarial OZ439 | Medicines for Malaria Venture [mmv.org]

18. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug
Discovery - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Enhancing Metabolic
Stability of Pyrrolidine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8125143/docs#technical-support-center-enhancing-
metabolic-stability-of-pyrrolidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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